4-[phenyl(phenylthio)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[phenyl(phenylthio)acetyl]morpholine, also known as PPTAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that contains a phenylthio group and a phenylacetyl group, which makes it a potent chemical with unique properties.
Wissenschaftliche Forschungsanwendungen
4-[phenyl(phenylthio)acetyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
In pharmacology, 4-[phenyl(phenylthio)acetyl]morpholine has been studied for its potential use as a drug delivery system. It has been shown to have high solubility and bioavailability, making it an ideal candidate for the delivery of various drugs. Additionally, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In material science, 4-[phenyl(phenylthio)acetyl]morpholine has been studied for its potential use as a coating material. It has been shown to exhibit excellent adhesion properties and corrosion resistance, making it an ideal candidate for the protection of various metal surfaces.
Wirkmechanismus
The mechanism of action of 4-[phenyl(phenylthio)acetyl]morpholine is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects
4-[phenyl(phenylthio)acetyl]morpholine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of various inflammatory cytokines, including TNF-α and IL-6, which are involved in the development of various inflammatory diseases. Additionally, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to scavenge various reactive oxygen species, which are involved in the development of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[phenyl(phenylthio)acetyl]morpholine is its potent anticancer activity against various cancer cell lines. Additionally, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to possess excellent solubility and bioavailability, making it an ideal candidate for the delivery of various drugs. However, one of the main limitations of 4-[phenyl(phenylthio)acetyl]morpholine is its potential toxicity, which needs to be further studied before its clinical application.
Zukünftige Richtungen
There are several future directions for the study of 4-[phenyl(phenylthio)acetyl]morpholine, including:
1. Further exploration of its mechanism of action to better understand its potential therapeutic applications.
2. Development of new drug delivery systems using 4-[phenyl(phenylthio)acetyl]morpholine as a carrier.
3. Investigation of its potential use as a coating material for the protection of various metal surfaces.
4. Further exploration of its potential use as an antimicrobial agent.
5. Study of its potential use in the treatment of various inflammatory diseases.
Conclusion
In conclusion, 4-[phenyl(phenylthio)acetyl]morpholine is a potent chemical compound with unique properties that make it a potential candidate for various applications. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in various fields. Its mechanism of action is not well understood, but it has been shown to exhibit various biochemical and physiological effects. While it has several advantages, its potential toxicity needs to be further studied before its clinical application. There are several future directions for the study of 4-[phenyl(phenylthio)acetyl]morpholine, including the development of new drug delivery systems, investigation of its potential use as a coating material, and further exploration of its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-[phenyl(phenylthio)acetyl]morpholine involves the reaction of 4-morpholinecarboxylic acid with phenylacetyl chloride and phenylthiol in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification. The purity of the product can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-phenyl-2-phenylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-18(19-11-13-21-14-12-19)17(15-7-3-1-4-8-15)22-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZDJEMYENSUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.